Cas no 1542767-48-5 (2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid)

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid is a fluorinated and chlorinated phenyl-substituted butanoic acid derivative, primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its unique structure, featuring both chloro and fluoro substituents on the phenyl ring, enhances reactivity and selectivity in coupling reactions, making it valuable for constructing complex molecules. The branched alkyl chain at the 3-position contributes to steric modulation, influencing binding affinity in target applications. This compound is characterized by high purity and stability under standard conditions, ensuring consistent performance in synthetic processes. Its versatility makes it suitable for research and industrial-scale production of biologically active compounds.
2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid structure
1542767-48-5 structure
Product name:2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid
CAS No:1542767-48-5
MF:C11H12ClFO2
MW:230.663186073303
CID:5693622
PubChem ID:82619391

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-5-fluorophenyl)-3-methylbutanoicacid
    • 2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
    • EN300-1138549
    • 1542767-48-5
    • Benzeneacetic acid, 2-chloro-5-fluoro-α-(1-methylethyl)-
    • 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid
    • Inchi: 1S/C11H12ClFO2/c1-6(2)10(11(14)15)8-5-7(13)3-4-9(8)12/h3-6,10H,1-2H3,(H,14,15)
    • InChI Key: MMHNFTOWJXHPKM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(C(=O)O)C(C)C)F

Computed Properties

  • Exact Mass: 230.0509855g/mol
  • Monoisotopic Mass: 230.0509855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 3.5

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 308.7±27.0 °C(Predicted)
  • pka: 3.83±0.12(Predicted)

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1138549-0.25g
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
1542767-48-5 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1138549-0.1g
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
1542767-48-5 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1138549-1.0g
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
1542767-48-5
1g
$0.0 2023-06-09
Enamine
EN300-1138549-1g
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
1542767-48-5 95%
1g
$699.0 2023-10-26
Enamine
EN300-1138549-5g
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
1542767-48-5 95%
5g
$2028.0 2023-10-26
Enamine
EN300-1138549-0.5g
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
1542767-48-5 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1138549-2.5g
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
1542767-48-5 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1138549-0.05g
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
1542767-48-5 95%
0.05g
$587.0 2023-10-26
Enamine
EN300-1138549-10g
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid
1542767-48-5 95%
10g
$3007.0 2023-10-26

Additional information on 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid

Recent Advances in the Study of 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid (CAS: 1542767-48-5)

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid (CAS: 1542767-48-5) is a chemical compound of significant interest in the field of medicinal chemistry and drug development. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in pharmaceutical research.

The compound's unique structural features, including the chloro-fluorophenyl group and the branched alkyl chain, contribute to its distinct physicochemical properties. Recent investigations have highlighted its role as a versatile building block in the synthesis of more complex molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective COX-2 inhibitors, which are promising candidates for treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional NSAIDs.

In addition to its synthetic applications, 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid has shown interesting biological activities in its own right. Preliminary in vitro studies have revealed moderate inhibitory effects against certain cancer cell lines, particularly those associated with breast and prostate cancers. Researchers hypothesize that these effects may be related to the compound's ability to interfere with specific signaling pathways involved in cell proliferation and apoptosis.

The metabolic stability and pharmacokinetic properties of this compound have also been subjects of recent investigation. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits favorable metabolic stability in human liver microsomes, suggesting potential for further development as a drug candidate or lead compound. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups appears to contribute to this stability by balancing lipophilicity and metabolic susceptibility.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and environmentally friendly routes to produce 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid. A notable 2023 publication in Organic Process Research & Development described a continuous flow synthesis method that significantly improves yield (up to 85%) while reducing solvent waste and energy consumption compared to traditional batch processes.

Looking forward, researchers are particularly interested in exploring the chiral properties of this compound, as the presence of a stereocenter suggests that its enantiomers may exhibit different biological activities. Current efforts are underway to develop asymmetric synthesis methods to access both enantiomers in high optical purity for more detailed pharmacological evaluation.

In conclusion, 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid (CAS: 1542767-48-5) represents a promising compound with multiple potential applications in pharmaceutical research. Its dual role as both a biologically active molecule and a synthetic building block makes it particularly valuable for drug discovery efforts. Future research directions will likely focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and expanding its utility in medicinal chemistry.

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